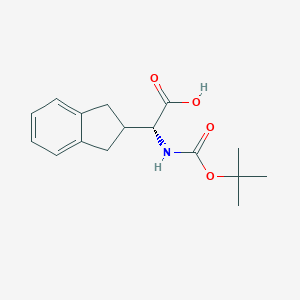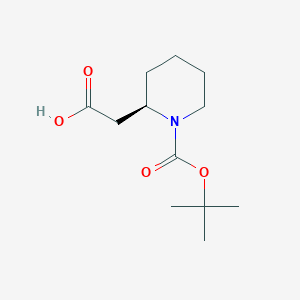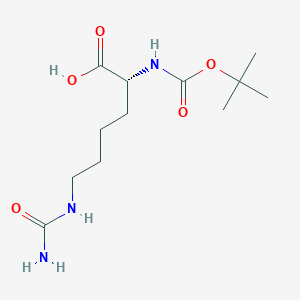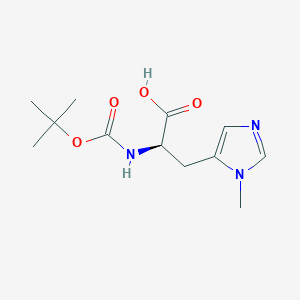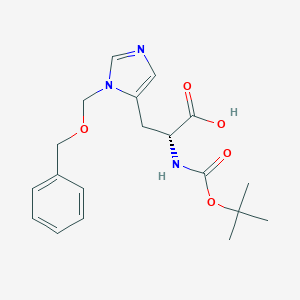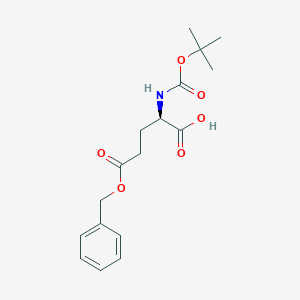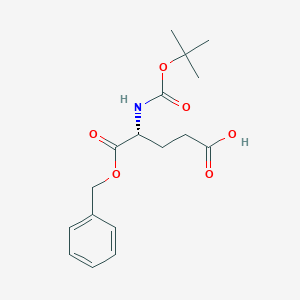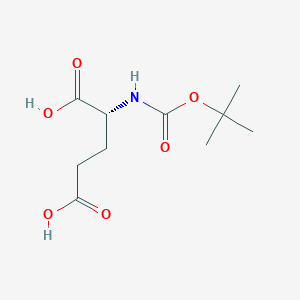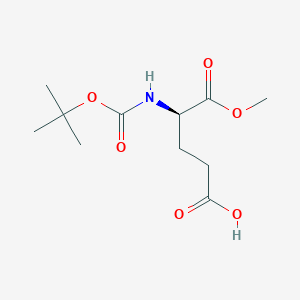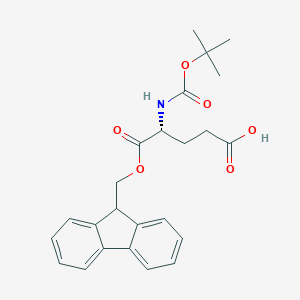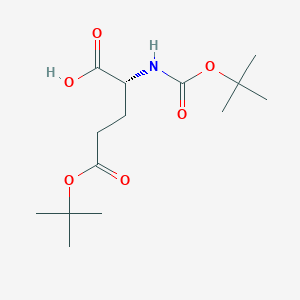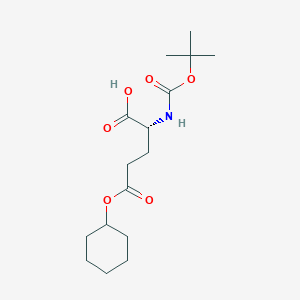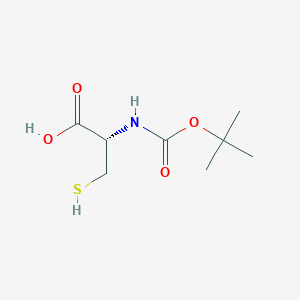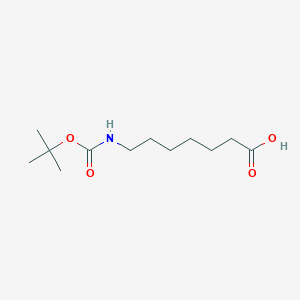
Boc-cys(tbu)-OH dcha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Boc-cys(tbu)-OH dcha” is a cysteine derivative . It is used in research and development, and it is not for sale to patients . It is also used in the synthesis of peptides .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular weight of “Boc-cys(tbu)-OH dcha” is 277.38, and its formula is C12H23NO4S . The CAS No. is 56976-06-8 .
Chemical Reactions Analysis
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
科学研究应用
Peptide and Protein Science
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- Methods of Application : The process involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Bioconjugation
- Summary of Application : Vinylpyrimidine 2 reacted with Boc-Cys-OMe over a range of biologically relevant pHs .
- Methods of Application : The reaction was carried out at different pH levels .
- Results or Outcomes : The reaction resulted in second order rate constants of 0.510, 0.636 and 0.851 M-1 s at pH 7, 6 and 5, respectively .
Organic Synthesis
- Summary of Application : Amino acid ionic liquids (AAILs) have multiple reactive groups and are used in organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application : The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex dipeptides .
Protein Bioconjugation
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . This includes the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
- Methods of Application : The process involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . For example, the Meb group can be removed using HF-anisole (50%, 1 h, 0 °C). Tl(TFA)3 treatment of Boc-Cys(Meb)-OH will lead to cystine formation, along with minor by-products (anticipated to be sulfoxide species). Oxidation may also be achieved using DMSO/TFA at 45 °C .
- Results or Outcomes : The use of these strategies has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Dietary Origins
- Summary of Application : Various D-amino acids have been determined in foods and beverages .
- Methods of Application : The reaction was carried out at different pH levels .
- Results or Outcomes : The reaction resulted in second order rate constants of 0.510, 0.636 and 0.851 M-1 s at pH 7, 6 and 5, respectively .
安全和危害
属性
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNEXOXGYAUEY-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(tbu)-OH dcha | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

